molecular formula C9H9BrClNO B1443922 2-bromo-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1211441-76-7

2-bromo-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B1443922
CAS No.: 1211441-76-7
M. Wt: 262.53 g/mol
InChI Key: BDQFCSJDMJRONG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chloro-4-methylphenyl)acetamide (CAS 1211441-76-7) is a halogenated acetamide derivative of high interest in chemical synthesis and research applications . This compound has a molecular formula of C 9 H 9 BrClNO and a molecular weight of 262.53 g/mol . It is characterized by a bromoacetyl group attached to the nitrogen of a 2-chloro-4-methylaniline moiety, making it a valuable intermediate for nucleophilic substitution reactions and the construction of more complex molecules . As a building block in medicinal chemistry, related chloroacetamide analogues have demonstrated significant antimicrobial properties in scientific studies, showing particular effectiveness against Gram-positive bacteria like Staphylococcus aureus . The presence of both bromine and chlorine substituents on the molecule is a key feature that can enhance lipophilicity, potentially facilitating better interaction with biological targets and passage through cell membranes . This product is offered with a purity of 95% . It is labeled with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . Intended Use: This product is supplied for Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic uses in humans or animals, nor for any other form of consumption.

Properties

IUPAC Name

2-bromo-N-(2-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQFCSJDMJRONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-chloro-4-methylaniline with Bromoacetyl Bromide

  • Reagents:

    • 2-chloro-4-methylaniline (substrate)
    • Bromoacetyl bromide (acylating agent)
    • Base: Sodium carbonate (Na2CO3) or triethylamine (Et3N) to neutralize HBr
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure:

    • Dissolve 2-chloro-4-methylaniline in anhydrous DCM under inert atmosphere (N2).
    • Add the base (Na2CO3 or Et3N) to the solution to capture HBr formed during the reaction.
    • Slowly add bromoacetyl bromide dropwise at 0–5 °C to control the exothermic reaction.
    • Stir the reaction mixture at room temperature for 4–6 hours to ensure complete conversion.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, quench the reaction with water and extract the organic layer.
    • Purify the crude product by recrystallization from ethanol/water or by column chromatography.
  • Reaction Conditions:

Parameter Typical Range
Temperature 0–5 °C (addition), then RT
Reaction Time 4–6 hours
Molar Ratio (Amine:Acylating agent) 1:1.1–1.5
Solvent DCM, THF
Base Na2CO3, triethylamine

Alternative Method: Preparation via N-substituted 2-bromoacetamides

  • This method involves first preparing N-substituted 2-bromoacetamides by reacting substituted amines with bromoacetyl bromide in basic media (e.g., 5% Na2CO3 aqueous solution) with vigorous stirring or shaking.

  • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C).

  • After formation of the N-(2-bromoacetyl) derivative, the compound can be isolated by filtration or extraction.

  • This method is supported by research on synthesis of related compounds such as N-substituted 2-bromoacetamides used for further functionalization in heterocyclic chemistry.

Analytical and Purification Techniques

  • Purity Monitoring:

    • Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mixtures (e.g., 25:75) as mobile phase.
    • High-performance liquid chromatography (HPLC) with UV detection at 254 nm to detect impurities and confirm purity.
  • Structural Confirmation:

    • NMR Spectroscopy: ^1H NMR signals typically show:
      • Singlet at δ ~4.0–4.5 ppm for methylene protons adjacent to bromine (–CH2Br).
      • Aromatic protons at δ 7.0–7.8 ppm.
      • Methyl group singlet at δ ~2.2 ppm.
    • Infrared (IR) Spectroscopy:
      • Amide C=O stretch near 1650 cm^-1.
      • N–H stretch near 3300 cm^-1.
    • Mass Spectrometry: Molecular ion peak consistent with C9H9BrClNO.
  • Purification:

    • Recrystallization from ethanol/water mixtures.
    • Column chromatography using silica gel with hexane/ethyl acetate gradient.

Summary Table of Preparation Methods

Step/Method Reagents & Conditions Advantages Disadvantages
Direct Acylation (Route A) 2-chloro-4-methylaniline + bromoacetyl bromide, base (Na2CO3/Et3N), DCM, 0–5 °C addition, RT stirring 4–6 h High yield, straightforward, single step Requires careful temperature control, HBr handling
N-substituted 2-bromoacetamide (Route B) Substituted amine + bromoacetyl bromide, basic aqueous media, RT to 40 °C Mild conditions, scalable May require additional purification steps

Research Findings and Notes

  • The acylation reaction is highly sensitive to temperature; low temperatures during addition of bromoacetyl bromide minimize side reactions such as polyacylation or decomposition.

  • Use of a base is critical to neutralize hydrogen bromide formed, preventing protonation of the amine and ensuring high conversion.

  • The presence of the chloro and methyl substituents on the aromatic ring influences the reactivity of the amine and the electrophilicity of the acylating agent, requiring optimization of reaction time and stoichiometry.

  • Purification by recrystallization is effective due to the compound’s moderate polarity and crystallinity.

  • Spectroscopic data confirm the successful formation of the amide bond and the retention of halogen substituents without substitution or elimination side reactions.

  • Industrial scale synthesis may involve continuous flow reactors to better control exothermicity and improve yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the acetamide side chain and chlorine on the aromatic ring enable nucleophilic substitution reactions.

Nucleophilic Substitution at Bromine

The bromoacetamide group undergoes substitution with nucleophiles (e.g., amines, thiols):
2 bromo N 2 chloro 4 methylphenyl acetamide+Nu2 Nu N 2 chloro 4 methylphenyl acetamide+Br\text{2 bromo N 2 chloro 4 methylphenyl acetamide}+\text{Nu}^-\rightarrow \text{2 Nu N 2 chloro 4 methylphenyl acetamide}+\text{Br}^-

NucleophileReagents/ConditionsMajor ProductYield (%)Reference
AminesEthanol, 60–80°C2-aminoacetamide derivatives70–85
ThiophenolDMF, K₂CO₃, 50°C2-(phenylthio)acetamide65
AzideNaN₃, DMSO, 100°C2-azidoacetamide90

Aromatic Chlorine Substitution

Reaction TypeReagents/ConditionsProductApplication
NitrationHNO₃, H₂SO₄, 0–5°C2-chloro-4-methyl-5-nitro derivativeExplosives research
SulfonationSO₃, H₂SO₄, 40°CSulfonic acid derivativeDye intermediates

Hydrolysis Reactions

The amide bond and bromine substituent are susceptible to hydrolysis under varied conditions.

Amide Hydrolysis

Acidic or basic conditions cleave the acetamide group:

  • Acidic Hydrolysis (HCl, H₂O, reflux):
    C9H9BrClNO+H2O2 chloro 4 methylaniline+bromoacetic acid\text{C}_{9}\text{H}_{9}\text{BrClNO}+\text{H}_{2}\text{O}\rightarrow \text{2 chloro 4 methylaniline}+\text{bromoacetic acid}
    Yield: 80–95%

  • Basic Hydrolysis (NaOH, ethanol, 70°C):
    Produces sodium bromoacetate and 2-chloro-4-methylaniline.

Bromine Hydrolysis

Aqueous NaOH replaces bromine with hydroxyl:
2 bromo +OH2 hydroxy N 2 chloro 4 methylphenyl acetamide\text{2 bromo }+\text{OH}^-\rightarrow \text{2 hydroxy N 2 chloro 4 methylphenyl acetamide}
Yield: 60–75%

Oxidation Reactions

The methyl group on the phenyl ring and the acetamide chain can be oxidized.

Methyl Group Oxidation

Strong oxidants convert the methyl group to carboxylic acid:
 C CH3 KMnO4,H+ COOH\text{ C CH}_3\text{ }\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 100°C2-chloro-4-carboxyphenylacetamide50
CrO₃Acetic acid, 80°C2-chloro-4-(bromoacetamido)benzoic acid45

Acetamide Chain Oxidation

Rare under standard conditions but feasible with specialized reagents (e.g., RuO₄).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Forms biaryl structures with arylboronic acids:
2 bromo +ArB OH 2Pd PPh3 42 Ar N 2 chloro 4 methylphenyl acetamide\text{2 bromo }+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{2 Ar N 2 chloro 4 methylphenyl acetamide}

Boronic AcidCatalyst SystemYield (%)Application
Phenylboronic acidPd(dba)₂, SPhos85Pharmaceutical intermediates
Vinylboronic acidPdCl₂(PPh₃)₂75Polymer chemistry

Thermal Decomposition

At >200°C, the compound decomposes into:

  • 2-chloro-4-methylaniline

  • Bromoacetyl chloride (intermediate)

  • CO and HCl gases

Comparative Reactivity of Substituents

SubstituentReactivity TrendPreferred Reactions
BromineHigh (sp³ C-Br)Nucleophilic substitution
ChlorineLow (aromatic C-Cl)Directed metalation, coupling
MethylModerate (oxidation-prone)Oxidation to COOH

Scientific Research Applications

Organic Synthesis

2-bromo-N-(2-chloro-4-methylphenyl)acetamide serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies.
  • Anticancer Potential : Research has shown that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications can enhance efficacy against MCF-7 breast cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative activity.
  • Cholinesterase Inhibition : Research indicates that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Derivatives

Activity TypeCompoundIC50 Value (nM)Reference
AntiproliferativeThis compound10–33
Cholinesterase InhibitionN-substituted acetamidesNot specified

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chloro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and acetyl group significantly alter melting points, solubility, and crystallinity:

Compound Name Substituents Melting Point (°C) Yield (%) Source
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide 4-phenylthiazol-2-yl 180 Quantitative
2-Bromo-N-(4-bromophenyl)acetamide 4-bromophenyl 148–150 91
2-Bromo-N-(2-chlorophenyl)acetamide 2-chlorophenyl Not reported Not reported
N-(2-bromo-5-chloro-4-methylphenyl)acetamide 2-bromo-5-chloro-4-methylphenyl Not reported Not reported
2-Bromo-N-(4-fluorophenyl)acetamide 4-fluorophenyl Not reported (colorless crystals) Not reported

Key Observations :

  • The presence of electron-withdrawing groups (e.g., Br, Cl) increases melting points due to enhanced intermolecular forces. For example, 2-bromo-N-(4-phenylthiazol-2-yl)acetamide melts at 180°C, higher than simpler phenyl derivatives .
  • Methyl groups (e.g., 4-methyl in the target compound) may reduce crystallinity compared to halogens, as seen in , where methyl substitution altered bond lengths in acetamide derivatives .

Biological Activity

2-bromo-N-(2-chloro-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of bromoacetyl bromide with substituted amines in a basic medium. The compound's structure can be confirmed using various spectral techniques such as NMR and mass spectrometry. For instance, the molecular formula is C9H10BrClNC_9H_{10}BrClN, with a molecular weight of approximately 244.54 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds synthesized from this parent structure were tested against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method revealed inhibition zones comparable to standard antibiotics, indicating potential as effective antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be significantly lower than those of standard anti-inflammatory drugs, suggesting a strong potential for therapeutic application in inflammatory diseases .

CompoundCOX-2 IC50 (μmol)
This compound0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies showed that this compound exhibits selective cytotoxicity against certain types of cancer cells while maintaining a favorable safety profile against normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for its potential use in cancer therapy .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for patients with resistant forms of cancer .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the bromoacetamide group (e.g., carbonyl resonance at ~167 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ at m/z 290.9 (calculated for C9_9H8_8BrClNO).
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving halogen positions and bond angles .

How do crystallographic software packages assist in resolving structural ambiguities?

Advanced
SHELXL (via SHELX suite) refines crystal structures by modeling anisotropic displacement parameters and handling twinned data, critical for halogenated compounds with heavy atoms. WinGX integrates tools for hydrogen bonding analysis (e.g., hydrogen bond distances < 3.0 Å) and thermal ellipsoid visualization. For ambiguous electron density, iterative refinement with restraints on bond lengths (e.g., C-Br ≈ 1.93 Å) improves accuracy .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers away from light and moisture.
  • First Aid : Immediate rinsing for skin contact and medical consultation for ingestion (refer to SDS for halogenated acetamides) .

How can contradictory bioactivity data across studies be reconciled?

Advanced
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurities. Strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • HPLC Purity Checks : Ensure >95% purity.
  • Molecular Docking : Compare binding modes with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify pharmacophore relevance .

How is X-ray powder diffraction used to confirm crystalline structure?

Basic
XRD patterns (Cu-Kα radiation, λ = 1.5418 Å) are compared with simulated data from single-crystal structures. Key peaks (e.g., 2θ = 12.5°, 18.7°, 25.3°) confirm phase purity. Rietveld refinement quantifies crystallinity (>90% preferred for reproducibility) .

What approaches investigate hydrogen bonding in crystal lattices?

Q. Advanced

  • Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., N-H···O=C ≈ 2.8–3.0 Å) using Mercury software.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···H contacts contribute ~15% of surface contacts).
  • Temperature-Dependent XRD : Assess thermal stability of packing motifs .

What nucleophilic substitution reactions are typical for this compound?

Basic
The bromine atom undergoes substitution with:

  • Amines : Forms secondary amides (e.g., reaction with piperidine yields N-(2-chloro-4-methylphenyl)-2-piperidinylacetamide).
  • Thiols : Produces thioether derivatives (e.g., with benzyl mercaptan).
  • Azides : Generates azido intermediates for click chemistry .

How do bromine and chlorine substituents influence reactivity?

Q. Advanced

  • Electron Density : Bromine’s electronegativity (2.96) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks.
  • Steric Effects : The 2-chloro-4-methylphenyl group hinders planarization, affecting conjugation.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids are feasible but require Pd catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2-chloro-4-methylphenyl)acetamide

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